4-(Pyrrolidine-1-sulfonyl)-benzoic acid

説明

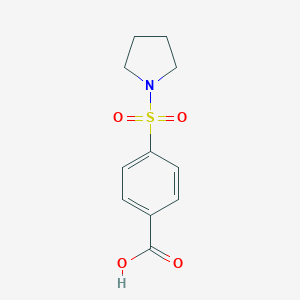

4-(Pyrrolidine-1-sulfonyl)-benzoic acid (CAS 19580-33-7) is a sulfonamide derivative featuring a pyrrolidine ring linked via a sulfonyl group to the para position of a benzoic acid moiety. The benzoic acid group enhances solubility in polar solvents, while the pyrrolidine-sulfonyl moiety contributes to steric bulk and electronic effects, influencing reactivity and intermolecular interactions .

特性

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIXOYIZMIXNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354103 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19580-33-7 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Compounds with a pyrrolidine ring have been reported to show activity against various targets, such as ck1γ and ck1ε.

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization. This allows for diverse interactions with its targets, potentially leading to various biological effects.

生化学分析

Biochemical Properties

The pyrrolidine ring in 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in bioactive molecules. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Cellular Effects

Compounds with a pyrrolidine ring have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Compounds with a pyrrolidine ring have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in dry conditions at room temperature.

生物活性

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid moiety linked to a pyrrolidine sulfonyl group. This unique combination contributes to its biological properties, making it a subject of interest in various pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated for its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of metalloproteases, which are involved in various pathological processes including cancer progression and inflammation .

- Modulation of Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Activity : A study evaluating various benzoic acid derivatives found that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that the compound could inhibit cell growth effectively, suggesting its potential role in cancer therapy .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties showed that the compound could reduce markers of inflammation in cell-based models, supporting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

科学的研究の応用

Chemical Properties and Structure

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through a sulfonyl group. The molecular formula is C11H13NO4S, and it possesses unique chemical properties that make it suitable for various applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

The compound has been investigated for multiple applications, particularly in drug discovery and development:

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine compounds, including this compound, serve as effective inhibitors of metalloproteases, particularly zinc proteases. These enzymes are crucial in various physiological processes and pathologies such as hypertension and cancer .

- Anti-inflammatory Properties : Studies have shown that pyrrolidine derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases . This is particularly relevant in developing therapies for conditions like arthritis and other immune-related disorders.

- Pharmacological Activity : The compound has been evaluated for its pharmacological properties, including its ability to modulate signaling pathways relevant to cancer treatment. For example, it has shown potential in inhibiting protein kinases involved in cell proliferation and survival .

Enzyme Inhibition Studies

A study focusing on the inhibition of protein tyrosine phosphatases (PTPs) found that pyrrolidine derivatives could effectively inhibit these enzymes, which play a critical role in signal transduction pathways associated with cancer . The research highlighted the structure-activity relationship (SAR) of these compounds, emphasizing the importance of the pyrrolidine scaffold.

Anti-cancer Research

In another case study, researchers synthesized various pyrrolidine-based compounds, including this compound, to evaluate their cytotoxic effects against different cancer cell lines. Results demonstrated significant anti-proliferative activity, suggesting that these compounds could be further developed as chemotherapeutic agents .

Development of Therapeutics for Cardiovascular Diseases

The role of this compound as a potential therapeutic agent for cardiovascular diseases has been explored due to its inhibitory effects on metalloproteinases linked to vascular remodeling . This application is particularly promising for conditions such as myocardial ischemia and hypertension.

類似化合物との比較

Positional Isomerism: Para vs. Meta Substitution

- This compound (para-substituted) exhibits stronger electronic effects due to the direct conjugation of the sulfonyl group with the carboxylic acid. This enhances acidity (pKa ~2.5–3.0) compared to its meta-substituted analog (3-position), where resonance stabilization is less pronounced .

- The meta isomer (CAS 7326-79-6) may display distinct biological activity, as steric hindrance and electronic distribution influence interactions with enzyme active sites .

Functional Group Variations

- 4-(Pyrrolidine-1-sulfonyl)-phenylamine (CAS 88327-91-7) replaces the carboxylic acid with an amine group, increasing basicity (pKa ~4.5–5.0). This compound is a key intermediate in synthesizing sulfonamide-based drugs, such as protease inhibitors .

- The benzonitrile derivative (CAS 1041561-96-9) introduces a nitrile group with a methylene spacer, improving lipophilicity for blood-brain barrier penetration in CNS-targeting therapeutics .

準備方法

Procedure:

-

Sulfonation of Toluene :

Toluene reacts with chlorosulfonic acid at 100–120°C to yield para-toluenesulfonic acid. The para isomer dominates due to steric and electronic effects of the methyl group. -

Oxidation to 4-Sulfobenzoic Acid :

The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. -

Conversion to Sulfonyl Chloride :

4-Sulfobenzoic acid reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 4-(chlorosulfonyl)benzoic acid. -

Reaction with Pyrrolidine :

The sulfonyl chloride intermediate reacts with pyrrolidine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Yield : 65–80% (over four steps).

Direct Sulfonylation of 4-Hydroxybenzoic Acid Derivatives

This method avoids oxidation steps by utilizing protected intermediates.

Procedure:

-

Ester Protection :

4-Hydroxybenzoic acid is converted to its ethyl ester to prevent side reactions during sulfonylation. -

Sulfonylation :

Ethyl 4-hydroxybenzoate reacts with pyrrolidine-1-sulfonyl chloride in DCM at 0–5°C with Et₃N. -

Ester Hydrolysis :

The ester is hydrolyzed with NaOH or LiOH in aqueous THF to yield the final product.

Yield : 70–85% (over three steps).

Metal-Catalyzed Coupling Approaches

Transition-metal catalysts enhance regioselectivity and efficiency.

Procedure:

-

Palladium-Catalyzed Sulfonylation :

4-Iodobenzoic acid reacts with pyrrolidine-1-sulfonyl chloride in the presence of Pd(PPh₃)₄ and a base (K₂CO₃) in DMF at 80°C. -

Copper-Mediated Reactions :

Copper(I) iodide catalyzes the coupling of 4-bromobenzoic acid with pyrrolidine-1-sulfinic acid in DMSO at 120°C.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and scalability.

Procedure:

-

Continuous Flow Reactors :

Sulfonylation is performed in continuous flow systems using supercritical CO₂ as a solvent to enhance mass transfer. -

Automated Purification :

The crude product is purified via simulated moving bed (SMB) chromatography, achieving >99% purity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Sulfonation | High regioselectivity | Multi-step, low atom economy | 65–80 |

| Direct Sulfonylation | Fewer steps, scalable | Requires ester protection | 70–85 |

| Metal-Catalyzed | High efficiency | Costly catalysts | 60–75 |

| Industrial Production | High throughput, low cost | Specialized equipment required | 85–90 |

Q & A

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid?

To confirm the structure, use a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve the pyrrolidine-sulfonyl and benzoic acid moieties. X-ray crystallography is critical for unambiguous confirmation: grow single crystals via slow evaporation, collect diffraction data using a synchrotron or lab-source diffractometer, and refine the structure with SHELXL . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams .

Q. How can researchers assess the purity of synthesized this compound?

Use HPLC or LC-MS with a reverse-phase C18 column and UV detection at 254 nm. Compare retention times against a pure reference standard. For trace impurities, employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns . Quantitative analysis can be supplemented by ¹H NMR integration of diagnostic proton signals (e.g., aromatic or sulfonyl groups) .

Q. What synthetic strategies are effective for introducing the pyrrolidine-sulfonyl group to benzoic acid derivatives?

Common approaches include:

- Sulfonylation : React 4-aminobenzoic acid with pyrrolidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine).

- Post-functionalization : Couple pre-synthesized sulfonamide intermediates to benzoic acid via carbodiimide-mediated amidation.

Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in crystallographic data refinement for this compound?

If residual electron density or high R-factors arise:

- Re-examine hydrogen bonding : Use SHELXPRO to validate H-atom placement, especially for sulfonyl and carboxylic acid groups .

- Check for twinning : Employ SIR97 to assess diffraction patterns for merohedral twinning and apply twin-law corrections .

- Validate thermal parameters : Use WinGX to analyze ADPs (anisotropic displacement parameters) and ensure they align with chemical environments .

Q. What experimental and computational approaches are suitable for studying the bioactivity of this compound as a potential enzyme inhibitor?

- In vitro assays : Perform enzyme inhibition studies (e.g., carbonic anhydrase or tyrosinase) using UV-Vis spectroscopy to monitor substrate conversion rates. Include benzoic acid derivatives as positive controls .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and enzyme active sites. Validate with MD simulations to assess binding stability .

- Structure-activity relationships (SAR) : Synthesize analogs with varied substituents (e.g., trifluoromethyl or phosphoryl groups) and correlate inhibitory potency with electronic/steric properties .

Q. How can researchers address low solubility of this compound in biological assays?

- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability.

- Prodrug design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in assay buffers .

- Microwave-assisted crystallization : Optimize solvent mixtures (e.g., DMF/toluene) to improve crystal habit and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。